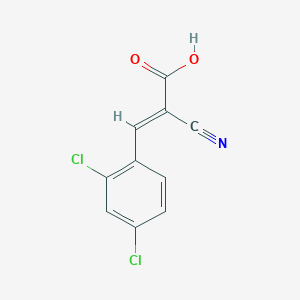

3-Chloro-N-methyl-2-nitroaniline

概要

説明

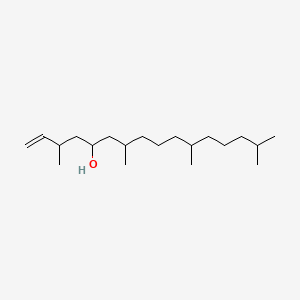

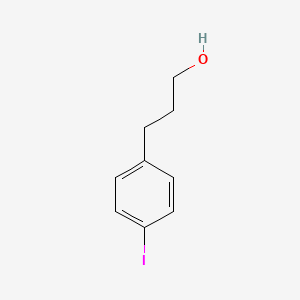

3-Chloro-N-methyl-2-nitroaniline, also known as 3-chloro-N-methylaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 186.6 .

Synthesis Analysis

The synthesis of this compound can involve several steps. One method involves the use of an aromatic nitro compound, ethanol, and a Fe3O4 composite . The nitro compound is heated to reflux with stirring, followed by dropwise addition of hydrazine hydrate . Another method involves a multistep synthesis that includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 . This indicates that the molecule contains seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo C3 borylation in the presence of an iridium catalyst . Nitro compounds like this compound can also form “charge-transfer” complexes with aromatic hydrocarbons .科学的研究の応用

Environmental Remediation : Duc, H. D. (2019) studied the anaerobic degradation of 2-chloro-4-nitroaniline, a compound similar to 3-Chloro-N-methyl-2-nitroaniline. They found that certain microbial strains can utilize these compounds as carbon and nitrogen sources under anaerobic conditions. This research indicates potential applications in bioremediation of environments contaminated with similar nitroaromatic compounds (Duc, 2019).

Chemical Synthesis and Analysis : Lamotte et al. (1994) described a method for synthesizing a compound derived from 4-chloro-3-nitroaniline, which is structurally related to this compound. Their work demonstrates the use of these compounds in complex chemical syntheses, particularly in the creation of photoaffinity probes (Lamotte et al., 1994).

Material Science : Medviediev and Daszkiewicz (2021) conducted a structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts, which are chemically similar to this compound. Their work contributes to understanding the crystal structures and potential applications of these compounds in material science and engineering (Medviediev & Daszkiewicz, 2021).

Detection and Analysis Technologies : Chen, Cheng, and Gooding (2012) developed a method for detecting nitroaromatic compounds using modified electrodes. This technology could potentially be applied to the detection and analysis of this compound and similar compounds in various samples (Chen, Cheng, & Gooding, 2012).

Pharmaceutical and Dyestuff Production : this compound is used as an intermediate in the manufacture of dyes and pharmaceuticals. Khan et al. (2013) studied the metabolism and degradation pathway of 2-chloro-4-nitroaniline, a related compound, in an aerobic bacterial strain, highlighting its significance in pharmaceutical and dye industries (Khan et al., 2013).

作用機序

Target of Action

Nitroanilines, in general, are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitroanilines are known to undergo a series of reactions involving nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs subsequent substitutions to the meta position .

Biochemical Pathways

Nitroanilines can be involved in various biochemical reactions, including nitration and reduction .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1866 , which may influence its bioavailability and distribution in the body.

Result of Action

Nitroanilines can potentially cause a variety of effects depending on their specific targets and interactions .

Safety and Hazards

3-Chloro-N-methyl-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

将来の方向性

Future research on 3-Chloro-N-methyl-2-nitroaniline could explore its potential applications in the synthesis of other compounds. For instance, it could be used in the preparation of benzimidazoles . Additionally, further studies could investigate its reactivity under different conditions and with different reagents .

Relevant Papers Relevant papers on this compound can be found on the Sigma-Aldrich website . These papers provide additional information on its properties, synthesis, and potential applications .

特性

IUPAC Name |

3-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBXPFROSLWNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507109 | |

| Record name | 3-Chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60498-57-9 | |

| Record name | 3-Chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)